molecular formula C₃₅H₃₈O₆ B1139943 Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside CAS No. 61330-62-9

Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside

Cat. No.: B1139943
CAS No.: 61330-62-9
M. Wt: 554.67
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is a complex carbohydrate derivative with the molecular formula C35H38O6. This compound is characterized by the presence of benzyl groups attached to the mannopyranoside structure, which enhances its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is typically synthesized from methyl α-D-mannopyranoside through a series of benzylation reactions. The process involves the protection of hydroxyl groups with benzyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete benzylation.

Industrial Production Methods

In an industrial setting, the production of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzyl-substituted derivatives, alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl groups enhance its binding affinity and stability, facilitating its role in glycosylation reactions and other biochemical processes. The compound’s effects are mediated through pathways involving carbohydrate recognition and modification .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
  • 2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone

Uniqueness

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside is unique due to its specific mannopyranoside structure, which distinguishes it from similar glucopyranoside derivatives. This structural difference influences its reactivity and interaction with biological molecules, making it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-2-methoxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38O6/c1-36-35-34(40-25-30-20-12-5-13-21-30)33(39-24-29-18-10-4-11-19-29)32(38-23-28-16-8-3-9-17-28)31(41-35)26-37-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEBJCKOMVGYKP-VABIIVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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